

# Application Notes and Protocols for Diisohexyl Phthalate Exposure Assessment in Human Populations

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## Compound of Interest

Compound Name: *Diisohexyl phthalate*

Cat. No.: *B3429066*

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## Introduction

**Diisohexyl phthalate** (DIHP) is a plasticizer used in various consumer and industrial products. Due to its potential for human exposure and classification as a substance of very high concern in Europe, robust methods for assessing internal exposure are crucial for researchers, scientists, and professionals in drug development and toxicology. This document provides detailed application notes and protocols for the assessment of DIHP exposure in human populations through biomonitoring of urinary metabolites.

Human exposure to phthalates is widespread and occurs through ingestion, inhalation, and dermal contact.[1] Once absorbed, phthalates are rapidly metabolized and their metabolites are excreted in the urine, making urine the preferred matrix for biomonitoring.[1][2] For high-molecular-weight phthalates like DIHP, exposure assessment is best accomplished by measuring their urinary metabolites, which are specific and less prone to external contamination than the parent compound.[3]

While specific toxicokinetic data for DIHP in humans are limited, it is expected to follow a metabolic pathway similar to other high-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP). This involves an initial hydrolysis to its monoester, mono-isohexyl phthalate

(MIHP), followed by further oxidative metabolism. Therefore, the primary analytical targets for assessing DIHP exposure are its oxidative metabolites in urine.

## Data Presentation

Given the limited specific biomonitoring data for **Diisohexyl phthalate** (DIHP), the following table summarizes urinary concentrations of oxidative metabolites of a closely related isomer, Diisoheptyl phthalate (DiHpP), from a study on convenience samples of U.S. adults. This data can serve as a reference for expected concentration ranges and for study design until more DIHP-specific data becomes available.

Table 1: Urinary Concentrations of Diisoheptyl Phthalate (DiHpP) Metabolites in U.S. Adults (ng/mL)

Metabolite	Year of Collection	N	Detection Frequency (%)	Geometric Mean (GM)
Monocarboxyhexyl Phthalate (MCHxP)	2000	144	100	2.01
2018–2019	205	100	1.31	
Monohydroxyheptyl Phthalate (MHHpP)	2000	144	96	0.38
2018–2019	205	100	0.59	
Mono-oxoheptyl Phthalate (MOHpP)	2000	144	92	0.19
2018–2019	205	57	0.03	

## Experimental Protocols

The following is a generalized protocol for the determination of DIHP metabolites in human urine. This protocol is based on established methods for other phthalate metabolites and can

be adapted and validated for specific DIHP metabolites once analytical standards are available.

## Protocol: Quantification of Urinary Diisohexyl Phthalate Metabolites by HPLC-MS/MS

1. Objective: To quantify the concentrations of mono-isohexyl phthalate (MIHP) and its oxidative metabolites in human urine samples as biomarkers of DIHP exposure.

2. Materials and Reagents:

- Urine collection cups (polypropylene)
- Centrifuge tubes (15 mL, polypropylene)
- Ammonium acetate
- Acetic acid
- $\beta$ -glucuronidase (from E. coli K12)
- Isotopically labeled internal standards for each target analyte
- Methanol, Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18 M $\Omega$ ·cm)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

3. Sample Collection and Storage:

- Collect spot urine samples in polypropylene containers.
- Immediately after collection, aliquot urine into polypropylene centrifuge tubes and store at -20°C or lower until analysis to prevent degradation of metabolites.

4. Sample Preparation (Enzymatic Deconjugation):

- Thaw urine samples to room temperature and vortex to ensure homogeneity.
- Pipette 1.0 mL of urine into a clean 15 mL polypropylene tube.
- Add 50  $\mu$ L of a solution containing isotopically labeled internal standards.
- Add 200  $\mu$ L of 1M ammonium acetate buffer (pH 6.5).
- Add 10  $\mu$ L of  $\beta$ -glucuronidase enzyme solution.
- Vortex briefly and incubate at 37°C for at least 2 hours to deconjugate the glucuronidated metabolites.

#### 5. Solid-Phase Extraction (SPE):

- Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- Load the enzyme-treated urine sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of water to remove interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 3 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase for LC-MS/MS analysis.

#### 6. HPLC-MS/MS Analysis:

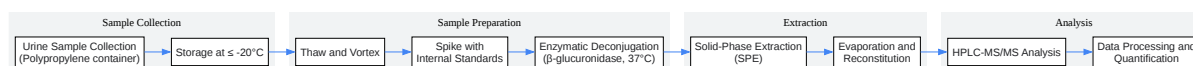
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6  $\mu$ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the target analytes (e.g., start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Detection: Use multiple reaction monitoring (MRM) to detect and quantify each analyte and its corresponding internal standard. Specific precursor and product ion transitions for DIHP metabolites will need to be determined.

#### 7. Quality Control:

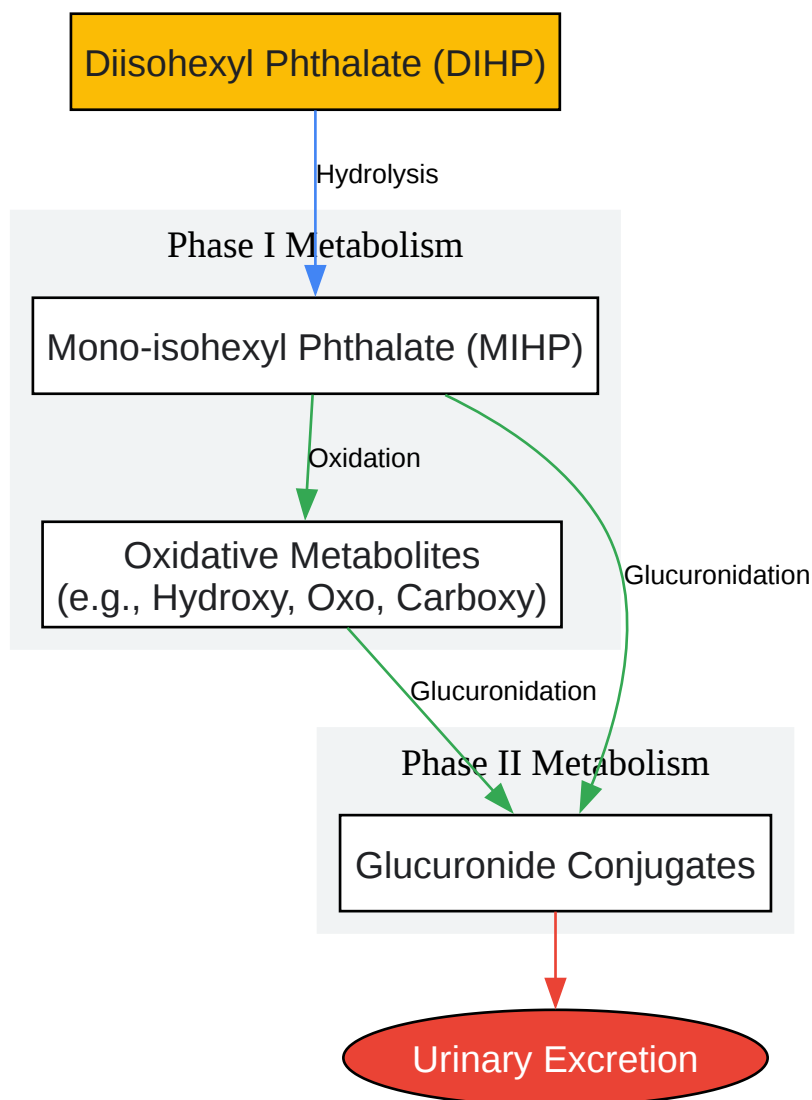
- Include calibration standards, procedural blanks, and quality control (QC) samples (spiked urine pools at low and high concentrations) in each analytical run.
- The calibration curve should have a correlation coefficient ( $r^2$ ) of  $>0.99$ .
- QC sample concentrations should be within  $\pm 20\%$  of the nominal value.

## Mandatory Visualizations



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Caption: Experimental workflow for urinary DIHP metabolite analysis.



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